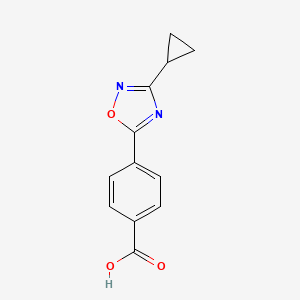

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid

Overview

Description

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid” is a chemical compound with the CAS Number: 1165931-66-7. It has a molecular weight of 230.22 . This compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

A unique series of oxadiazoles, which includes “this compound”, were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis

The IUPAC Name of this compound is this compound. The InChI Code is 1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is between 237-239 degrees Celsius .Scientific Research Applications

Synthesis and Characterization of Energetic Compounds

A study focused on the synthesis of 1,3,4-oxadiazoles, which are related to the chemical structure of interest, demonstrated an efficient cyclization process between nitro-substituted benzoic acids and benzohydrazides. This process yielded compounds with potential as high-energy materials. The study evaluated the energetic properties, including heats of formation, decomposition, and combustion, alongside densities and detonation characteristics of the synthesized compounds (Zuoquan Wang et al., 2015).

Development of an Effective Synthesis Method

Research detailing a new method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid showcased an innovative approach involving thermal heterocyclization. This method emphasized the efficient use of 3-(hydroxyimino)isoindolin-1-one as a starting material, leading to a high yield of the target compound. The findings could offer insights into synthesizing derivatives of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid (V. Tkachuk et al., 2020).

Photolysis in Alcohols

Another study explored the photolysis of 1,3,4-oxadiazoles in alcohols, revealing the heterolytic addition of alcohols to the C=N bond of oxadiazole, followed by cycloelimination. This process resulted in the formation of benzoic acid ester and benzonitrile imine, highlighting a potential pathway for chemical transformations involving this compound (O. Tsuge et al., 1977).

Corrosion Inhibition Properties

Research investigating the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid environment identified the potential of these compounds as corrosion inhibitors. This application is relevant for industries looking to protect metal surfaces, suggesting a possible avenue for the use of this compound derivatives (P. Ammal et al., 2018).

Liquid Crystalline Nonsymmetric Dimers

A study on supramolecular liquid crystalline complexes incorporating 1,2,4-oxadiazole units highlighted the ability to form nematic phases over a broad temperature range. These findings could inform the development of novel liquid crystal displays or other optical devices, making this compound a candidate for further exploration in material science (M. Alaasar & C. Tschierske, 2019).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal functions and leading to their elimination.

Mode of Action

Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound interacts with its targets, possibly through hydrogen bonding . This interaction could inhibit the normal functioning of the target proteins or enzymes, thereby exerting its anti-infective effects.

Result of Action

Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may exert anti-infective effects at the molecular and cellular levels by inhibiting the normal functioning of key proteins or enzymes in pathogens .

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives have been synthesized and studied for their potential as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The oxadiazole ring in the structure of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani

Properties

IUPAC Name |

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-12(16)9-5-3-8(4-6-9)11-13-10(14-17-11)7-1-2-7/h3-7H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMDJHYHYBFBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)